molecular formula C7H17NO B1519571 (butan-2-yl)(2-methoxyethyl)amine CAS No. 1019499-98-9

(butan-2-yl)(2-methoxyethyl)amine

Cat. No.: B1519571
CAS No.: 1019499-98-9
M. Wt: 131.22 g/mol
InChI Key: BXFXGWKIOJCARL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (butan-2-yl)(2-methoxyethyl)amine can be achieved through several methods. One common approach involves the reaction of butan-2-amine with 2-methoxyethanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(butan-2-yl)(2-methoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

(butan-2-yl)(2-methoxyethyl)amine is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of (butan-2-yl)(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in biochemical pathways, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Butan-2-amine: A simpler amine with similar structural features but lacks the methoxyethyl group.

    2-Methoxyethanol: Contains the methoxyethyl group but lacks the amine functionality.

    N-(2-Methoxyethyl)butan-2-amine: A closely related compound with similar properties.

Uniqueness

(butan-2-yl)(2-methoxyethyl)amine is unique due to its combination of the butan-2-yl and 2-methoxyethyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

N-(2-methoxyethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-7(2)8-5-6-9-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFXGWKIOJCARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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